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Compound of Interest

Compound Name: (Rac)-Reparixin

Cat. No.: B3326600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and

administration protocols for the investigational drug (Rac)-Reparixin in preclinical in vivo

mouse studies. The information is intended to guide researchers in designing and executing

experiments to evaluate the therapeutic potential of Reparixin in various disease models.

Introduction
(Rac)-Reparixin is a non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and

2 (CXCR1 and CXCR2).[1][2] These receptors and their ligands, such as interleukin-8 (IL-8 or

CXCL8), are key mediators of neutrophil recruitment and activation at sites of inflammation.[1]

[3] By blocking the interaction between these chemokines and their receptors, Reparixin

effectively attenuates the inflammatory response, making it a promising therapeutic candidate

for a range of inflammatory diseases, cancer, and ischemia-reperfusion injuries.[1][4]

Mechanism of Action
Reparixin functions by allosterically binding to CXCR1 and CXCR2, which prevents the

intracellular signaling cascade that leads to neutrophil chemotaxis, degranulation, and

respiratory burst.[2][3] This targeted inhibition of neutrophil migration helps to reduce tissue

damage associated with excessive inflammation.[1]
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Data Presentation: Recommended Dosages of
(Rac)-Reparixin in Mouse Models
The following table summarizes the recommended dosages of (Rac)-Reparixin used in various

in vivo mouse studies. The effective dose can vary depending on the disease model,

administration route, and desired therapeutic outcome.
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Disease
Model

Mouse
Strain

Administr
ation
Route

Dosage

Treatmen
t
Frequenc
y &
Duration

Vehicle
Key
Findings

Myelofibros

is
Gata1low

Subcutane

ous (s.c.)

via Alzet®

Osmotic

Pump

(model

2002)

7.5

mg/h/kg

(continuou

s infusion)

Continuous

for 20 or 37

days

Sterile

Saline

Reduced

bone

marrow

and splenic

fibrosis.[5]

[6]

Acute Lung

Injury

(LPS-

induced)

C57BL/6
Intraperiton

eal (i.p.)

15 µg/g (15

mg/kg)

Two doses:

15 min

before and

2 h after

LPS

exposure

Saline

Reduced

neutrophil

recruitment

to the lung

by ~50%.

[1][7]

Acute Lung

Injury

(Acid-

induced)

C57BL/6
Intraperiton

eal (i.p.)

15 µg/g (15

mg/kg)

Single

dose: 15

min before

or 15 min

after injury

induction

Saline

Improved

gas

exchange

and

reduced

neutrophil

recruitment

.[1]

Allergic

Airway

Inflammati

on

Wild-type

(WT)

Intraperiton

eal (i.p.)
15 mg/kg

Two doses:

1 hour

before and

after cat

dander

extract

(CDE)

challenge

Not

specified

Suppresse

d

neutrophil

recruitment

into the

lungs.[8]
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Thyroid

Cancer

(Xenograft)

CD1 nu/nu
Intraperiton

eal (i.p.)

30

mg/kg/day

Daily

(administer

ed twice a

day) for up

to 27 days

PBS

Significantl

y reduced

tumor

incidence

and

growth.[2]

Spinal

Cord Injury

Not

specified

Intraperiton

eal (i.p.)
15 mg/kg

7-day

administrati

on

Not

specified

Attenuated

inflammato

ry

responses

and

promoted

functional

recovery.

Spinal

Cord Injury

Not

specified

Subcutane

ous (s.c.)

infusion via

osmotic

pumps

10 mg/kg

7-day

administrati

on

Not

specified

Reached a

steady

blood level

of 8 µg/ml

and

promoted

recovery.

Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of (Rac)-
Reparixin
This protocol is suitable for short-term studies or for models requiring intermittent dosing.

Materials:

(Rac)-Reparixin (L-lysine salt)

Sterile saline or Phosphate-Buffered Saline (PBS)

Sterile syringes and needles (e.g., 27-30 gauge)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5482629/
https://www.benchchem.com/product/b3326600?utm_src=pdf-body
https://www.benchchem.com/product/b3326600?utm_src=pdf-body
https://www.benchchem.com/product/b3326600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Appropriate mouse strain for the disease model

70% ethanol for disinfection

Animal scale

Procedure:

Preparation of Dosing Solution:

On the day of injection, dissolve (Rac)-Reparixin in sterile saline or PBS to the desired

final concentration. For example, to achieve a 15 mg/kg dose for a 25g mouse, the

injected volume should be calculated based on the concentration of the prepared solution.

Ensure the solution is fully dissolved and at room temperature before administration.

Animal Handling and Injection:

Weigh the mouse to determine the precise volume of the dosing solution to be

administered.

Properly restrain the mouse to expose the abdomen.

Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.

Gently insert the needle into the peritoneal cavity, being careful to avoid puncturing any

internal organs.

Slowly inject the calculated volume of the Reparixin solution.

Withdraw the needle and return the mouse to its cage.

Post-Injection Monitoring:

Monitor the animal for any signs of distress or adverse reactions following the injection.

For studies involving multiple injections, follow the dosing schedule as outlined in the

experimental design.[2][9]
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Protocol 2: Subcutaneous (s.c.) Implantation of Osmotic
Pumps for Continuous Infusion
This protocol is ideal for long-term studies requiring continuous and steady-state drug delivery.

Materials:

(Rac)-Reparixin

Sterile saline

Alzet® Osmotic Pumps (e.g., model 2002, ensure the pumping rate and duration are

appropriate for the study)

Surgical instruments (scalpel, forceps, wound clips or sutures)

Anesthetic (e.g., isoflurane, ketamine/xylazine)

Analgesics

Electric razor or depilatory cream

Surgical scrub (e.g., povidone-iodine) and 70% ethanol

Sterile gauze

Procedure:

Pump Preparation:

Following the manufacturer's instructions, fill the osmotic pump with the prepared (Rac)-
Reparixin solution in sterile saline.[5]

Prime the pump by incubating it in sterile saline at 37°C for the time specified by the

manufacturer to ensure immediate pumping upon implantation.

Surgical Procedure:
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Anesthetize the mouse using a recommended anesthetic regimen (e.g., 2-3% isoflurane).

[5] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

Shave the fur from the dorsal mid-scapular region.

Aseptically prepare the surgical site by scrubbing with povidone-iodine followed by 70%

ethanol.

Make a small incision in the skin on the back, slightly posterior to the scapulae.

Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to

accommodate the osmotic pump.

Insert the primed osmotic pump into the subcutaneous pocket, with the delivery port facing

away from the incision.

Close the incision with wound clips or sutures.[10]

Post-Surgical Care:

Administer analgesics as per your institution's animal care and use committee (IACUC)

guidelines to manage post-operative pain.

Monitor the mouse daily for several days post-surgery for signs of infection, distress, or

any issues with the incision site.[10]

For studies longer than the pump's specified duration, the pump may need to be replaced.

This involves a similar surgical procedure to remove the old pump and implant a new one.

[5]

Mandatory Visualization
Signaling Pathway of CXCR1/CXCR2 and Inhibition by
Reparixin
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Caption: CXCR1/2 signaling cascade and its inhibition by Reparixin.
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Experimental Workflow for In Vivo Mouse Studies
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Caption: General workflow for in vivo mouse studies with Reparixin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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